molecular formula C18H21NO4 B3007333 [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate CAS No. 1031070-57-1

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B3007333
CAS No.: 1031070-57-1
M. Wt: 315.369
InChI Key: KAGVIJNIEWAHGP-UHFFFAOYSA-N
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Description

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps. One common approach is to start with the preparation of 2-(1-Cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexene with ethylamine under controlled conditions . This intermediate is then reacted with 4-formylbenzoic acid in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the formyl group, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-12-15-6-8-16(9-7-15)18(22)23-13-17(21)19-11-10-14-4-2-1-3-5-14/h4,6-9,12H,1-3,5,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGVIJNIEWAHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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